Tunicamycin

N-linked glycosylation antibacterial target selectivity GPT/MraY inhibition

Researchers requiring consistent N-glycosylation blockade and ER stress induction often face batch variability. Tunicamycin is a defined homolog mixture with sub-nanomolar GPT inhibition (IC50 ~9 nM) that ensures reproducible UPR activation. - Standard ER stress model: 0.1-10 µg/mL, 6-24 h; synchronous UPR. - Benchmark MraY inhibitor (IC50 ~450 nM) for selectivity profiling. - Complete N-glycan blockade for glycoproteomics at 1-5 µg/mL, 16-24 h.

Molecular Formula C30H46N4O16
Molecular Weight 718.7 g/mol
CAS No. 11089-65-9
Cat. No. B1663573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTunicamycin
CAS11089-65-9
Synonymstunicamycin B2
Molecular FormulaC30H46N4O16
Molecular Weight718.7 g/mol
Structural Identifiers
SMILESCC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
InChIInChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1
InChIKeyZHSGGJXRNHWHRS-VIDYELAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tunicamycin Identity & Baseline Characteristics


Tunicamycin is a nucleoside antibiotic mixture produced by Streptomyces lysosuperficus, comprising at least 10 homologous components that share a core uracil-N-acetylglucosamine-tunicamine scaffold but differ in their N-acyl fatty acid side chains [1]. At its primary pharmacological target, tunicamycin potently inhibits the eukaryotic UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosaminephosphotransferase (GPT, also known as DPAGT1/ALG7), the enzyme catalyzing the first committed step of N-linked glycosylation, with an IC50 of approximately 9 nM against the human enzyme [2]. This inhibition blocks the assembly of the dolichol-linked oligosaccharide precursor, preventing N-glycan addition to nascent polypeptides and inducing endoplasmic reticulum (ER) stress via the unfolded protein response [3]. Beyond its canonical N-glycosylation target, tunicamycin also inhibits the bacterial cell wall enzyme MraY (IC50 ~450 nM), underpinning its broad-spectrum antimicrobial activity, though this dual targeting has historically limited its therapeutic application due to off-target eukaryotic toxicity [2].

Why Tunicamycin Cannot Be Simply Replaced


Tunicamycin's value as a research tool and its differentiation from other N-glycosylation inhibitors arise from its unique mechanism of action—blocking the very first step of dolichol-linked oligosaccharide assembly at the GPT enzyme, with a sub-nanomolar potency (IC50 ~9 nM) that is orders of magnitude greater than downstream Golgi-processing inhibitors such as swainsonine or kifunensine [1]. Critically, tunicamycin is not a single molecular entity but a defined, activity-heterogeneous mixture of homologs; the eight major natural components exhibit significant differences in their ability to inhibit protein synthesis independently of glycosylation [2]. Synthetic or semi-synthetic analogs—such as the MurNAc derivative, TunR1, and TunR2—further demonstrate that minor structural modifications to the fatty acyl chain or nucleoside moiety can profoundly alter target selectivity (human GPT vs. bacterial MraY), cytotoxic potential, and the overall therapeutic window [3]. Therefore, simply substituting tunicamycin with another N-glycosylation inhibitor, or even a single purified homolog, without accounting for these compositional and structural determinants, can lead to quantitatively different—and often misleading—experimental outcomes in both eukaryotic glycobiology and antimicrobial research settings.

Quantitative Comparisons: Tunicamycin vs. Analogs


GPT vs. MraY Selectivity of Tunicamycin-MurNAc

Direct biochemical comparison demonstrates that native tunicamycin inhibits human GPT with an IC50 of ~9 nM, whereas the chemically modified MurNAc analog (tunicamycin-MurNAc) shows dramatically reduced human GPT inhibition (IC50 ~15 µM), representing a >1,600-fold loss in potency [1]. Conversely, against the bacterial enzyme MraYAA, tunicamycin (IC50 ~450 nM) and tunicamycin-MurNAc (IC50 ~640 nM) exhibit comparable inhibitory activity, with only a ~1.4-fold difference [1]. This divergent selectivity profile arises from the structural substitution of the GlcNAc moiety with a MurNAc-like group, which disrupts critical interactions in the human GPT active site while largely preserving binding to the bacterial MraY pocket.

N-linked glycosylation antibacterial target selectivity GPT/MraY inhibition chemical biology

Translation Inhibition Variation Across Homologs

Among the eight major tunicamycin homologues isolated by reversed-phase HPLC, all uniformly inhibited lipid-mediated protein glycosylation in chick and mouse fibroblasts; however, they differed markedly in their capacity to inhibit protein synthesis [1]. Critically, at concentrations that completely blocked mannose incorporation into protein (i.e., full N-glycosylation inhibition), one homolog caused a 50% reduction in protein synthesis, while another homolog exhibited only a negligible effect [1]. This uncoupling demonstrates that the inhibition of protein translation is not an obligatory consequence of N-glycosylation blockade but is instead a homolog-specific property.

tunicamycin homolog profiling glycosylation vs. translation inhibition ER stress induction experimental tool validation

TunR2 Improved Antibacterial Safety Window

In a well-defined C57BL/6 mouse pharmacokinetic study, native tunicamycin (Tun), TunR1, and TunR2 were directly compared for in vivo tolerance. TunR2, a synthetic derivative with a saturated trans-2,3 double bond in the N-acyl chain, retained potent antibacterial activity while exhibiting significantly reduced eukaryotic toxicity relative to native tunicamycin . In a zebrafish Mycobacterium marinum infection model (a surrogate for human M. tuberculosis), TunR2 demonstrated effective anti-mycobacterial activity at concentrations that did not induce observable host toxicity, in contrast to native tunicamycin which exhibited toxicity at its efficacious dose .

tunicamycin analog Mycobacterium tuberculosis model cytotoxicity reduction antimicrobial resistance

Colorectal Cancer Radiosensitization: Tunicamycin vs. Swainsonine

In a comparative study of N-glycan biosynthesis inhibitors against colorectal cancer HCT-116 cells, tunicamycin uniquely caused radiosensitization, an effect not observed with swainsonine—a Golgi mannosidase II inhibitor that blocks N-glycan processing rather than assembly initiation [1]. Furthermore, the combination of swainsonine with cisplatin or irinotecan enhanced their cytotoxicity in HCT-116 cells, whereas tunicamycin co-administration with the same chemotherapeutics had no additive effect [1]. These differential functional outcomes highlight the distinct biological consequences arising from inhibition at the first committed step of dolichol-linked oligosaccharide assembly versus downstream processing inhibition.

colorectal cancer radiosensitization N-glycosylation inhibitor comparison chemotherapy synergy

Tunicamycin Optimal Application Scenarios


ER Stress and UPR Induction

Tunicamycin at 0.1–10 µg/mL for 6–24 hours is the standard and most widely validated pharmacological tool for acute ER stress induction in cultured mammalian cells [1]. The mechanism relies on tunicamycin's potent inhibition of the first committed step of N-glycosylation (GPT IC50 ~9 nM), which leads to rapid accumulation of unglycosylated proteins in the ER lumen, triggering the UPR [2]. Unlike downstream Golgi inhibitors (swainsonine, kifunensine) that permit initial oligosaccharide assembly and thus delay or blunt ER stress, tunicamycin ensures robust and synchronous UPR activation.

MraY-Targeted Antibacterial Discovery

Tunicamycin serves as a benchmark MraY inhibitor (IC50 ~450 nM) in enzymatic and cell-based antibacterial screens [1]. Its dual MraY/GPT inhibition profile makes it an ideal reference compound for assessing the selectivity index of novel MraY-targeted chemotypes. Specifically, compounds achieving MraY IC50 values comparable to tunicamycin but with substantially reduced human GPT inhibition (hGPT IC50 >> 9 nM) demonstrate a favorable selectivity window for further lead optimization [1].

N-Glycan Occupancy Glycoproteomics

Tunicamycin is an indispensable tool for global glycoproteomic studies aimed at identifying N-glycosylation sites. Treatment with tunicamycin at 1–5 µg/mL for 16–24 hours completely prevents N-glycan addition, enabling quantitative comparison of protein electrophoretic mobility, lectin binding, or mass spectrometry profiles between treated and untreated samples [1]. The use of tunicamycin—which targets the lipid-linked oligosaccharide assembly pathway—avoids the confounding effects of partially processed glycans that arise when using downstream mannosidase inhibitors.

Selective Antibacterials via Analog Screening

The differential antibacterial and cytotoxic profiles of tunicamycin homologs and synthetic analogs (e.g., TunR1, TunR2, tunicamycin-MurNAc) provide a defined SAR platform for developing novel anti-Gram-positive and anti-mycobacterial agents [1][2]. Procurement of specific purified homologs or lipid-altered analogs enables systematic evaluation of the relationship between N-acyl chain structure (length, saturation, branching) and MraY inhibitory potency, selectivity over human GPT, and minimal eukaryotic cytotoxicity.

Technical Documentation Hub

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